6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Description
6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by the presence of a benzene ring fused to a thiophene ring, with various substituents attached. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Properties
CAS No. |
62574-69-0 |
|---|---|
Molecular Formula |
C7H3BrCl2O3S |
Molecular Weight |
317.97 g/mol |
IUPAC Name |
6-bromo-3,3-dichloro-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C7H3BrCl2O3S/c8-4-1-2-5-6(3-4)14(11,12)13-7(5,9)10/h1-3H |
InChI Key |
KRFYOWQPIXSKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)OC2(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative and a thiophene derivative.
Chlorination: The chlorine atoms are introduced through a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Cyclization: The benzene and thiophene rings are fused together through a cyclization reaction, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione may involve large-scale bromination and chlorination processes, followed by cyclization in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the structure may play a role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione: Lacks the chlorine atoms, leading to different reactivity and applications.
3,3-Dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione: Lacks the bromine atom, resulting in different chemical properties.
6-Chloro-3,3-dibromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione:
Uniqueness
6-Bromo-3,3-dichloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to the specific combination of bromine and chlorine atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
